Methyl 3-acetamido-2-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

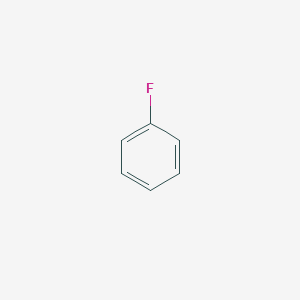

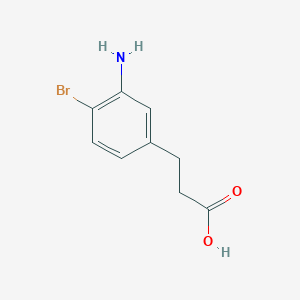

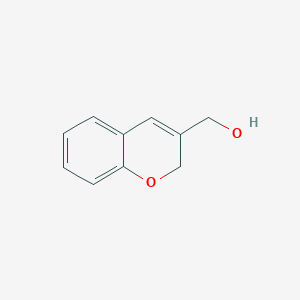

Methyl 2-Acetamido-3-hydroxybenzoate, also known as N-Acetyl-3-hydroxyanthranilic Acid Methyl Ester or 2-(Acetylamino)-3-hydroxybenzoic Acid Methyl Ester, is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide . It has a molecular weight of 209.2 and a molecular formula of C10H11NO4 .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amide .Physical And Chemical Properties Analysis

Methyl 2-Acetamido-3-hydroxybenzoate is a yellow solid with a melting point of 95-97°C. It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Solubility Characteristics and Pharmaceutical Interpretation

- Methyl 3-acetamido-2-hydroxybenzoate, along with other compounds like acetaminophen and adipic acid, demonstrates non-linear van't Hoff solubility temperature plots. This behavior has significant implications in pharmaceutical contexts, particularly regarding the solubility and stability of drug formulations (Grant et al., 1984).

Interaction with Calcium Ions and Histamine Release

- The compound influences intracellular calcium concentration and histamine release in rat peritoneal mast cells. It indicates a potential role in allergic reactions and could be a basis for studying drug interactions or designing antiallergic agents (Fukugasako et al., 2003).

Structural Analysis and Pharmaceutical Activity

- Methyl 3-acetamido-2-hydroxybenzoate's single crystal X-ray structure was analyzed, highlighting its extensive hydrogen bonding and potential pharmaceutical activities. This structural analysis could guide the development of new drugs or preservatives (Sharfalddin et al., 2020).

Antibacterial Properties

- Derivatives of 3-acetamido-4-hydroxybenzoate, isolated from Microbulbifer sp., showed antibacterial activity against E. coli and methicillin-sensitive Staphylococcus aureus. This discovery could be significant for developing new antibacterial agents (Jayanetti et al., 2019).

Photodegradation in Aquatic Environments

- Studies on the photodegradation of parabens, including methyl 3-acetamido-2-hydroxybenzoate, are important for understanding their environmental impact, especially in water systems (Gmurek et al., 2015).

Influence on Nervous Conduction

- Research has explored the effects of methyl hydroxybenzoate on nervous conduction, which can have implications for understanding its neurological interactions and potential therapeutic uses (Nathan & Sears, 1961).

Modulation of Voltage- and Ligand-Gated Channels

- Alkyl p-hydroxybenzoates, including methyl 3-acetamido-2-hydroxybenzoate, affect ion channels in peripheral neuronal cells. This modulation could be relevant for designing neuroactive drugs or understanding neuropharmacological effects (Inoue et al., 1994).

Propriétés

IUPAC Name |

methyl 3-acetamido-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQERLORSROTTGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetamido-2-hydroxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)

![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)

![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)